REACTION_CXSMILES
|
CO[C:3]([C:5]1[CH2:9][CH2:8][CH2:7][C:6]=1[NH:10][CH2:11][C:12]([O-:14])=[O:13])=[O:4].[Na+].[S-:16][C:17]#[N:18].[Na+].O.Cl[Si](C)(C)C>CN1CCCC1=O>[O:4]=[C:3]1[NH:18][C:17](=[S:16])[N:10]([CH2:11][C:12]([OH:14])=[O:13])[C:6]2[CH2:7][CH2:8][CH2:9][C:5]1=2 |f:0.1,2.3|
|
Name
|
Sodium ({2-[(Methyloxy)carbonyl]-1-cyclopenten-1-yl}amino)acetate
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(CCC1)NCC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[Na+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
2.94 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
73.8 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
117 (± 3) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 3 hours at this temperature the reaction mixture was cooled to 90° C.
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 2° C.
|
Type
|
CUSTOM
|
Details
|
the product isolated by filtration
|
Type
|
WASH
|
Details
|
It was washed with water (2×120 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
acetone (2×60 ml) and dried at 60° C. in an oven under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(N(C(N1)=S)CC(=O)O)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.69 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |